Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a compound that falls under the category of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods. One of the key synthetic steps involves the oxidative aromatization of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate 10 with 10% Pd/C .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its role in the synthesis of novel chemical compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) explored its use in synthesizing novel pyrido and thieno pyrimidine derivatives, which serve as key compounds for further chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Gad et al. (2020) employed it in the synthesis of apoptosis-inducing agents for breast cancer, highlighting its potential in developing anticancer therapeutics (Gad et al., 2020).
Biological and Medical Research
In the field of medical research, this compound has been utilized in the development of microtubule targeting agents. Islam et al. (2022) synthesized a series of tetrahydrobenzo thieno pyrimidines, demonstrating their potent antiproliferative effects and potential as cancer treatment agents (Islam et al., 2022). Moreover, Hemdan and Abd El-Mawgoude (2015) researched its use in synthesizing compounds with antimicrobial properties, indicating its applicability in combating microbial infections (Hemdan & Abd El-Mawgoude, 2015).
Fluorescence and Computational Analysis
In addition, Yokota et al. (2012) synthesized new fluorescent compounds based on benzo thieno pyrimidine dioxides, demonstrating the compound's use in developing materials with unique optical properties (Yokota et al., 2012).
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, the compound may interact with a variety of cellular targets, depending on the specific disease context.
Mode of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may interact with its targets to modulate their function . This could result in changes to cellular processes, such as DNA replication or protein synthesis, which could contribute to its antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Given the known activities of pyrimidine derivatives, it is likely that the compound affects pathways related to dna replication, protein synthesis, and cellular metabolism . The compound’s effects on these pathways could lead to downstream effects on cell growth, proliferation, and survival .
Result of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may have antiviral, anticancer, antioxidant, and antimicrobial effects . These effects could result from the compound’s interactions with its targets and its impacts on cellular processes and biochemical pathways .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit cytotoxicity by interacting with cellular proteins and enzymes, leading to the inhibition of cell proliferation . The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in certain cell types by activating specific signaling pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as its localization within cells and tissues determines its accessibility to target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological activity.
Properties
IUPAC Name |
ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIPXCTJVMGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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